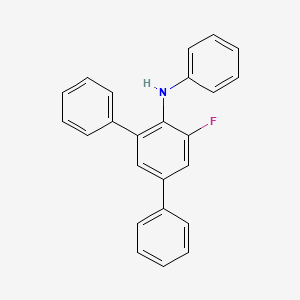

2-fluoro-N,4,6-triphenylaniline

Vue d'ensemble

Description

2-Fluoro-N,4,6-triphenylaniline is an organic compound characterized by the presence of a fluorine atom attached to the aniline ring, along with three phenyl groups at the 4, 6, and N positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,4,6-triphenylaniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-N,4,6-triphenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

2-Fluoro-N,4,6-triphenylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties

Mécanisme D'action

The mechanism of action of 2-fluoro-N,4,6-triphenylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Triphenylaniline: Lacks the fluorine atom, which affects its reactivity and biological properties.

2,4,6-Tri-tert-butylaniline: Contains bulky tert-butyl groups, leading to different steric and electronic effects.

2,4,6-Trimethylaniline: Has methyl groups instead of phenyl groups, resulting in different chemical behavior.

Uniqueness

2-Fluoro-N,4,6-triphenylaniline is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to participate in specific interactions, making it a valuable compound for various applications .

Activité Biologique

2-Fluoro-N,4,6-triphenylaniline is an organic compound characterized by a fluorine atom attached to the aniline ring and three phenyl groups at the 4, 6, and N positions. The presence of the fluorine atom significantly influences its chemical reactivity and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and material science.

The unique structure of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of quinones or other derivatives that may exhibit distinct biological activities.

Research indicates that similar compounds, particularly those with aniline derivatives, can interact with biological targets such as enzymes and receptors. The fluorine atom enhances the compound's stability and facilitates specific interactions within biochemical pathways. This mechanism is crucial for its potential applications in drug development and therapeutic interventions.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation. The compound's ability to target specific cancer-related proteins makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare its biological activity with similar compounds. Below is a table summarizing key differences:

| Compound | Presence of Fluorine | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 2,4,6-Triphenylaniline | No | Low | No |

| 2-Fluoroaniline | Yes | Low | Moderate |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested involvement of reactive oxygen species (ROS) generation leading to apoptosis.

- Material Science Applications : Research has also highlighted the use of this compound in developing advanced materials due to its unique structural properties and potential for functionalization.

Propriétés

IUPAC Name |

2-fluoro-N,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXPBYMOJRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.